An In-Depth Technical Guide to 2,3-Difluorophenylboronic Acid (CAS No. 121219-16-7)
An In-Depth Technical Guide to 2,3-Difluorophenylboronic Acid (CAS No. 121219-16-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist
Foreword: The Strategic Role of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2,3-Difluorophenylboronic acid emerges as a pivotal reagent in this context. It serves as a versatile and efficient building block for introducing the 2,3-difluorophenyl moiety, a structural motif present in numerous biologically active compounds and advanced materials. This guide provides a comprehensive technical overview of its properties, reactivity, and application, with a focus on empowering researchers to leverage its full potential in their synthetic endeavors.
Core Physicochemical & Structural Properties
2,3-Difluorophenylboronic acid is a white to light beige crystalline powder at room temperature.[1][2] Its fundamental identity is defined by the presence of a boronic acid group [-B(OH)₂] and two fluorine atoms at the ortho and meta positions of a benzene ring. This specific substitution pattern dictates its chemical behavior and utility.
Key Identifiers and Properties
A summary of the essential physicochemical data is presented below for quick reference. Note that some properties, like boiling point, are predicted values due to the compound's tendency to decompose at elevated temperatures.[2][3]
| Property | Value | Source(s) |
| Chemical Name | 2,3-Difluorophenylboronic acid | [4][5] |
| Synonyms | 2,3-Difluorobenzeneboronic acid | [6][7] |
| CAS Number | 121219-16-7 | [6] |
| Molecular Formula | C₆H₅BF₂O₂ | [4][6] |
| Molecular Weight | 157.91 g/mol | [4][6] |
| Appearance | White to light beige/yellow crystalline powder | [1][7] |
| Melting Point | 95 °C (with decomposition) | [2][4][6] |
| Boiling Point | 274.8 ± 50.0 °C (Predicted) | [2] |
| Solubility | Soluble in Methanol | [7] |
| MDL Number | MFCD01863170 | [6] |
| InChI Key | SZYXKFKWFYUOGZ-UHFFFAOYSA-N | [6] |
Note: It is frequently supplied containing varying amounts of its anhydride (a boroxine), which can affect purity assays based on neutralization titration.[6][8]
Molecular Structure
The spatial arrangement of the atoms is critical to understanding the molecule's reactivity, particularly the steric and electronic effects of the ortho-fluorine atom on the boronic acid group.
Caption: Structure of 2,3-Difluorophenylboronic acid.
Reactivity Profile and Key Applications
The primary utility of 2,3-difluorophenylboronic acid lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][6] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[9][10]
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction facilitates the formation of a C-C bond between the boron-bearing carbon of the boronic acid and an electrophilic carbon, typically from an aryl, vinyl, or alkyl halide (or triflate).[10] The reaction is indispensable for constructing biaryl structures, which are prevalent in pharmaceuticals and liquid crystals.[1][9]
The catalytic cycle, shown below, involves three main stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.[10]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Influence of Fluorine Substituents
The two fluorine atoms exert significant electronic effects. As strongly electron-withdrawing groups, they increase the acidity of the boronic acid and can influence the rate of transmetalation. However, the ortho-fluorine substituent introduces a critical challenge: an increased rate of hydrodeboronation, especially under basic conditions.[11] This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, competes with the desired cross-coupling and reduces the yield.
Expert Insight: The propensity for deboronation is a key consideration when designing experiments with polyfluorinated phenylboronic acids.[11] To mitigate this, reaction conditions must be carefully optimized. Strategies include using milder bases, lower reaction temperatures, or specialized palladium precatalysts that promote a rapid catalytic cycle, thereby ensuring the cross-coupling reaction outpaces the decomposition of the boronic acid.[11][12]
General Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative workflow. Causality: Each component is chosen to address a specific mechanistic requirement or challenge. The choice of ligand, for instance, is critical for stabilizing the palladium catalyst and facilitating both oxidative addition and reductive elimination.
Objective: To couple 2,3-difluorophenylboronic acid with an aryl bromide (e.g., 4-bromoanisole).
Materials:
-
2,3-Difluorophenylboronic acid (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%) or other suitable biarylphosphine ligand
-
Potassium Carbonate (K₂CO₃), finely ground (2.5 equivalents)
-
Solvent: Toluene/Water mixture (e.g., 5:1 v/v)
Procedure:
-
Inert Atmosphere: To a flame-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, 2,3-difluorophenylboronic acid, and potassium carbonate.
-
Rationale: An inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.
-
-
Catalyst Addition: Add the palladium acetate and SPhos ligand.
-
Rationale: SPhos is an electron-rich, bulky ligand that promotes the formation of a highly active, monoligated Pd(0) species, which is effective for coupling, even with challenging substrates.[12]
-
-
Solvent Degassing: Evacuate the flask and backfill with an inert gas three times. Add the degassed toluene and water.
-
Rationale: Degassing the solvent removes dissolved oxygen, further protecting the catalyst. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Rationale: Heating provides the necessary activation energy. Reaction times are typically several hours, but should be minimized to limit deboronation.[11]
-
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Synthesis and Manufacturing
2,3-Difluorophenylboronic acid is typically synthesized from 1,2-difluorobenzene. A common laboratory-scale method involves the lithiation or Grignard formation of 1,2-difluorobenzene, followed by quenching the resulting organometallic intermediate with a trialkyl borate ester (e.g., tri-n-propyl borate or trimethyl borate).[1][13] The final step is an acidic workup to hydrolyze the boronate ester to the desired boronic acid.[1]
Caption: General synthetic workflow for 2,3-difluorophenylboronic acid.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the reagent's integrity. 2,3-Difluorophenylboronic acid is classified as an irritant and is harmful if swallowed.[4][5][14]
Hazard Identification and Precautions
| GHS Classification | Hazard Statement | Precautionary Code(s) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280, P302+P352 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| STOT SE (Category 3) | H335: May cause respiratory irritation | P261, P271, P304+P340 |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P270, P301+P312, P330 |
Data sourced from multiple Safety Data Sheets.[4][5][6][8][14]
Recommended Handling and Storage
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[8][15] Ensure eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety glasses or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][6][15] For operations that may generate dust, a NIOSH-approved N95 respirator is recommended.[6]
-
Storage: Store in a tightly closed container in a cool, dry place.[8][14] Recommended storage temperatures range from room temperature to refrigerated (2-8°C) for long-term stability.[4][16] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][15]
-
Spill & Disposal: In case of a spill, avoid creating dust.[4] Scoop the material into a suitable, closed container for disposal.[4] Dispose of waste in accordance with local, regional, and national regulations.[5][8]
Conclusion
2,3-Difluorophenylboronic acid (CAS No. 121219-16-7) is a high-value synthetic intermediate essential for the construction of complex molecules in the pharmaceutical and materials sectors.[17][18] Its utility is primarily defined by its participation in the Suzuki-Miyaura cross-coupling reaction. While its reactivity is robust, researchers must remain cognizant of the potential for base-induced deboronation, a challenge that can be overcome with careful reaction design. By understanding its fundamental properties, reactivity profile, and handling requirements, scientists can effectively and safely employ this reagent to advance their research and development objectives.
References
- Angene Chemical. (2021, May 1). Safety Data Sheet: 2,3-Difluorophenylboronic acid.
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 2,3-Difluorobenzeneboronic acid.
- TCI Chemicals. (2024, November 14). SAFETY DATA SHEET: 2,3-Difluorophenylboronic Acid.
-
Graf, M., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC - NIH. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET: 2,3-Difluorobenzeneboronic acid.
-
Jinan Future chemical Co.,Ltd. 2 3-Difluorophenylboronic acid CAS:121219-16-7. Retrieved from [Link]
- Matrix Scientific. Safety Data Sheet: 2,3-Difluorophenylboronic acid.
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Pharmaffiliates. 2,3-Difluorophenylboronic Acid product page. Retrieved from [Link]
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Lookchem. Cas 156545-07-2, 3,5-Difluorophenylboronic acid. Retrieved from [Link]
- Tokyo Chemical Industry (India) Pvt. Ltd. 2,3-Difluorophenylboronic Acid product page.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]
- Wang, Y., et al. (2025, July 3).
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Arborpharmchem. (2025, March 24).
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ChemBK. 2,3-Difluorophenylboronic acid. Retrieved from [Link]
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